molecular formula C10H11F2N5O2 B11852688 ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol

((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol

Cat. No.: B11852688
M. Wt: 271.22 g/mol
InChI Key: MUERFVHFNIYBRA-PLDPKQSISA-N
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Description

((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol is a complex organic compound that features a purine base attached to a difluorotetrahydrofuran ring. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, often using protected intermediates to ensure selectivity.

    Deprotection and Final Functionalization: The final steps involve deprotection of functional groups and introduction of the methanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the purine base or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups onto the purine base or the tetrahydrofuran ring.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. Its structural similarity to nucleotides makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: This compound shares a similar purine base but differs in the substitution pattern on the tetrahydrofuran ring.

    Other Purine Nucleosides: Compounds such as adenosine and guanosine share the purine base but have different sugar moieties.

Uniqueness

The uniqueness of ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol lies in its difluorotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11F2N5O2

Molecular Weight

271.22 g/mol

IUPAC Name

[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-difluorooxolan-2-yl]methanol

InChI

InChI=1S/C10H11F2N5O2/c11-5-4(1-18)19-10(6(5)12)17-3-16-7-8(13)14-2-15-9(7)17/h2-6,10,18H,1H2,(H2,13,14,15)/t4-,5-,6-,10-/m1/s1

InChI Key

MUERFVHFNIYBRA-PLDPKQSISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)F)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)F)N

Origin of Product

United States

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